(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid

Descripción general

Descripción

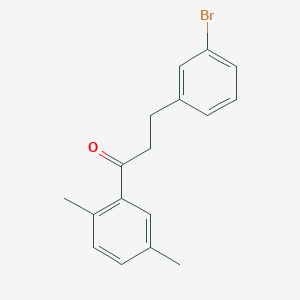

The compound (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4 . It has a molecular weight of 223.04 .

Molecular Structure Analysis

The molecular structure of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid consists of a boronic acid group attached to an ethyl chain, which is further connected to a carbamate group (benzyloxycarbonyl) and an amino group .

Physical And Chemical Properties Analysis

The physical and chemical properties of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid are not extensively detailed in the available literature. It is known to be a solid at room temperature . The compound should be stored in an inert atmosphere and in a freezer under -20°C .

Aplicaciones Científicas De Investigación

Synthesis of Peptidomimetics

2-(Benzyloxycarbonylamino)ethylboronic acid: is utilized in the synthesis of peptidomimetics. These are small protein-like chains designed to mimic a peptide with the goal of optimizing the biological properties of the original peptide. This compound provides a boronic acid moiety that can form reversible covalent complexes with proteases, potentially leading to the development of new protease inhibitors .

Development of Boron-Containing Pharmaceuticals

The boronic acid group in this compound is significant in the development of pharmaceuticals. Boron atoms can increase the binding affinity of drugs to their targets, and this compound can be a precursor in creating boron-containing drugs that have unique modes of action, particularly in cancer therapy .

Targeted Drug Delivery Systems

This compound’s ability to bind to certain biological molecules can be harnessed for targeted drug delivery. By modifying the compound to bind to specific receptors or enzymes overexpressed in diseased tissues, it can be used to direct therapeutic agents directly to the site of disease, minimizing side effects .

Proteasome Inhibitors

2-(Benzyloxycarbonylamino)ethylboronic acid: can be used to create proteasome inhibitors. The proteasome is a protein complex that degrades unneeded or damaged proteins. Inhibiting the proteasome can lead to cell cycle arrest and apoptosis, which is particularly useful in cancer treatment strategies .

Diagnostic Agents

The boronic acid moiety can interact with sugars and other biomolecules, which can be exploited in the design of diagnostic agents. For example, it can be used to develop sensors that detect glucose levels in diabetic patients or other biomarkers of disease .

Research on Enzyme Mechanisms

Researchers can use this compound to study enzyme mechanisms, especially those involving serine or threonine residues. The boronic acid can form a reversible covalent bond with these residues, providing insights into enzyme catalysis and substrate specificity .

Boron Neutron Capture Therapy (BNCT)

This compound may be explored as a potential agent for BNCT, a type of radiation therapy used to treat cancer. The boron isotope 10B captures neutrons and undergoes nuclear reactions that are lethal to cells. By incorporating boron into compounds that target cancer cells, it can deliver a high dose of radiation directly to the tumor .

Chemical Biology Probes

2-(Benzyloxycarbonylamino)ethylboronic acid: can be functionalized to create probes for chemical biology studies. These probes can be used to label or modify biological molecules, allowing researchers to track their behavior in live cells or in vitro experiments .

Safety and Hazards

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is classified as harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and hands and face should be washed thoroughly after handling .

Mecanismo De Acción

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.

Mode of Action

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .

Biochemical Pathways

The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .

Pharmacokinetics

It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.

Result of Action

The result of the action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action of (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .

Propiedades

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMDIKNZIMHPTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675336 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid | |

CAS RN |

4540-87-8 | |

| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1522650.png)

![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)

![5-Bromo-4'-methyl-[2,3']bipyridinyl](/img/structure/B1522658.png)

![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)

![3-Bromo-7-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1522666.png)